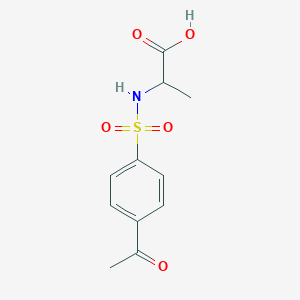

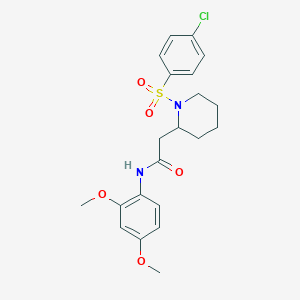

2-(4-Acetylbenzenesulfonamido)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-Acetylbenzenesulfonamido)propanoic acid (4-ASP) is an organic compound that has been widely studied in the scientific community due to its potential applications in various fields. 4-ASP is a carboxylic acid that has a sulfonamide group attached to it, which makes it a unique compound that can be used in various research applications. 4-ASP has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for scientists to study and understand the biological processes of living organisms.

Wissenschaftliche Forschungsanwendungen

Intermediate Product in Wastewater Treatment

Research into the ozonation of industrial wastewater highlights the formation of various intermediate products, including propanoic acid derivatives, during the degradation of complex compounds. This process is instrumental in improving COD (Chemical Oxygen Demand) removal efficiency, underscoring the potential application of 2-(4-Acetylbenzenesulfonamido)propanoic acid analogs in environmental remediation and wastewater treatment strategies (Dinçer & Aral, 2019).

Synthesis of Ureas and Hydroxamic Acids

The synthesis of ureas and hydroxamic acids from carboxylic acids, utilizing ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement, showcases the relevance of 2-(4-Acetylbenzenesulfonamido)propanoic acid in pharmaceutical research. This method provides a racemization-free approach, suggesting its utility in the development of novel therapeutic agents with enhanced efficacy and reduced side effects (Thalluri, Manne, Dev, & Mandal, 2014).

Catalysis and Material Science

Studies on the borylation of ω-(4-bromophenyl)alkanoic acids and their conversion into boronates indicate the potential of 2-(4-Acetylbenzenesulfonamido)propanoic acid derivatives in catalysis and materials science. This work emphasizes the role of these compounds in facilitating cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules and materials (Zaidlewicz & Wolan, 2002).

Antitumor Agents

Research into sulfonamide derivatives containing fluorouracil and nitrogen mustard reveals the antitumor potential of compounds structurally related to 2-(4-Acetylbenzenesulfonamido)propanoic acid. These studies suggest the utility of such derivatives in designing potent antitumor agents with low toxicity, offering insights into novel cancer therapeutics (Huang, Lin, & Huang, 2002).

Enantioseparation and Analytical Chemistry

The enantioseparation of isomeric 2-(methylphenyl)propanoic acids by countercurrent chromatography highlights the significance of 2-(4-Acetylbenzenesulfonamido)propanoic acid in analytical chemistry. This work underlines the importance of chiral resolution in the pharmaceutical industry, where the separation of enantiomers is crucial for drug safety and efficacy (Jin, Bao, Sun, & Tong, 2020).

Eigenschaften

IUPAC Name |

2-[(4-acetylphenyl)sulfonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5S/c1-7(11(14)15)12-18(16,17)10-5-3-9(4-6-10)8(2)13/h3-7,12H,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHENZMYFROYGBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Acetylbenzenesulfonamido)propanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-1-thiophen-2-ylprop-2-en-1-one](/img/structure/B2796774.png)

![2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2796775.png)

![N-[(3-methoxyphenyl)methyl]-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2796781.png)

![6,8-Dichloro-2-[(4-methoxyphenyl)methyl]-3,4-dihydro-2,7-naphthyridin-1-one](/img/structure/B2796782.png)

![4-chloro-N-{[6-(trifluoromethyl)-2-[4-(trifluoromethyl)piperidin-1-yl]pyridin-3-yl]methyl}benzene-1-sulfonamide](/img/structure/B2796785.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenoxypropanamide](/img/structure/B2796789.png)

![2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}acetic acid](/img/structure/B2796793.png)

![N-Tert-butyl-4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carboxamide](/img/structure/B2796795.png)